2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine
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Overview
Description
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a phenyl group, a pyridine moiety, and a propan-1-amine backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of 2-aminopyridine with a suitable bromoketone under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly and efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a κ-opioid receptor antagonist, where it binds to the receptor and inhibits its activity . This interaction can modulate various physiological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a pyrrolidine ring instead of a pyridine moiety.
N-methyl-1-(pyridin-2-yl)methanamine: Contains a pyridine ring and a methyl group attached to the nitrogen atom.
Uniqueness
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to its combination of a phenyl group, pyridine moiety, and propan-1-amine backbone. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20N2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C16H20N2/c1-13(2)16(14-8-4-3-5-9-14)18-12-15-10-6-7-11-17-15/h3-11,13,16,18H,12H2,1-2H3 |
InChI Key |
PRTTUVHDSPQWKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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